molecular formula C6H6BrNO2S B3221947 4-Bromo-3-(methylsulfonyl)pyridine CAS No. 1209459-94-8

4-Bromo-3-(methylsulfonyl)pyridine

Cat. No.: B3221947
CAS No.: 1209459-94-8
M. Wt: 236.09 g/mol
InChI Key: NYGHNFOUXZGYDJ-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered heteroaromatic nucleus, is a ubiquitous and indispensable scaffold in the fields of organic and medicinal chemistry. nih.govresearchgate.net Its derivatives are found in a vast array of naturally occurring compounds, including vitamins like niacin and alkaloids such as nicotine. nih.govlifechemicals.com In modern organic synthesis, pyridine and its derivatives serve as fundamental building blocks for the construction of complex molecular architectures. nbinno.com Their versatility is a cornerstone in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comresearchgate.net

The significance of the pyridine scaffold is underscored by its prevalence in numerous FDA-approved drugs, where it is often incorporated to enhance properties such as water solubility and bioavailability. lifechemicals.comresearchgate.net The adaptability of the pyridine ring allows for extensive functionalization, making it a "privileged scaffold" that medicinal chemists frequently employ to develop new therapeutic agents with a broad spectrum of biological activities. researchgate.net The continuous exploration of pyridine chemistry facilitates the discovery of novel synthetic strategies and the creation of sophisticated chemical products. nbinno.com

Significance of Halogenated Pyridines as Versatile Precursors

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile precursor for a multitude of chemical transformations. chemrxiv.org Halopyridines are crucial intermediates, particularly in the realm of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netinnospk.com

The carbon-halogen bond in a halopyridine provides a reactive site for oxidative addition to a metal catalyst, initiating the catalytic cycle. nih.gov The reactivity of the halogen generally follows the trend I > Br > Cl, allowing for selective functionalization in polyhalogenated systems. nih.gov This strategic installation of a halogen acts as a "handle" that enables chemists to introduce a wide variety of substituents and build molecular complexity in a controlled and predictable manner. chemrxiv.orginnospk.com Consequently, the synthesis and functionalization of halogenated pyridines are of paramount importance for diversifying chemical structures in drug discovery and materials science. chemrxiv.org

The Methylsulfonyl Moiety: An Electron-Withdrawing Group in Pyridine Systems

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group (EWG). When attached to a pyridine ring, it significantly influences the electronic properties and reactivity of the scaffold. The nitrogen atom in the pyridine ring is inherently electronegative, already reducing the electron density of the ring carbons through inductive and resonance effects, which deactivates the ring towards electrophilic substitution. stackexchange.com

The addition of a strong EWG like the methylsulfonyl group further decreases the electron density on the pyridine ring. nih.govscielo.br This deactivation has several important consequences for the molecule's reactivity. For instance, it can facilitate nucleophilic aromatic substitution (SₙAr) reactions at positions ortho and para to the EWG by stabilizing the negatively charged Meisenheimer complex intermediate. In the context of cross-coupling reactions at a different position (like the C-Br bond in 4-Bromo-3-(methylsulfonyl)pyridine), the electronic nature of the sulfonyl group can modulate the reactivity of the carbon-halogen bond, often making it more susceptible to oxidative addition by a metal catalyst. The presence of such a group is a key strategic element in designing substrates for complex chemical syntheses. mdpi.com

Research Scope and Objectives Pertaining to this compound

The focus of this article is the specific chemical compound this compound. This molecule combines the key features discussed previously: a core pyridine scaffold, a bromine atom that serves as a versatile synthetic handle for cross-coupling reactions, and a strong electron-withdrawing methylsulfonyl group that modulates the ring's electronic character and reactivity.

The primary objective is to characterize this compound based on its structural components and to understand its potential as a building block in organic synthesis. Given its structure, this compound is an interesting substrate for palladium-catalyzed reactions, where the C4-Br bond can be selectively functionalized to create more complex pyridine derivatives. The interplay between the bromo and methylsulfonyl substituents dictates the molecule's chemical behavior and its utility as a precursor for novel chemical entities.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1209459-94-8 synblock.com
Molecular Formula C₆H₆BrNO₂S synblock.com
Molecular Weight 236.09 g/mol synblock.com

| Synonyms | 4-Bromo-3-methanesulfonylpyridine synblock.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHNFOUXZGYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 Bromo 3 Methylsulfonyl Pyridine

Regioselective Halogenation Strategies for Pyridine (B92270) Nucleus

The introduction of a bromine atom at the C4 position of a pyridine ring bearing a 3-methylsulfonyl group requires careful consideration of regioselectivity. The electron-withdrawing nature of the methylsulfonyl group deactivates the pyridine ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta-positions (C3 and C5). Therefore, direct bromination is often challenging and alternative strategies are employed.

Direct Bromination Approaches

Direct bromination of the pyridine nucleus is a fundamental method for producing brominated pyridines. However, the regioselectivity is highly dependent on the existing substituents on the ring. For a substrate like 3-(methylsulfonyl)pyridine, the strong deactivating effect of the sulfonyl group makes direct electrophilic bromination at the adjacent C4 position difficult. Reactions often require harsh conditions and may lead to a mixture of products or no reaction. Alternative methods that activate specific positions or use different synthetic sequences are generally preferred for achieving high regioselectivity.

Bromine Atom Introduction via Diazotization-Halogenation Sequences

A more reliable and regioselective method for introducing a bromine atom at a specific position on the pyridine ring is the Sandmeyer-type reaction, which proceeds via a diazotization-halogenation sequence. This process involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide.

The synthesis starts from a precursor like 4-amino-3-(methylsulfonyl)pyridine. This amino-substituted pyridine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures. This generates an in situ diazonium salt. The diazonium group is an excellent leaving group and is subsequently displaced by a bromide ion from the reaction medium, often with the aid of a copper(I) bromide catalyst, to yield the desired 4-Bromo-3-(methylsulfonyl)pyridine. A patent describes a similar transformation for preparing 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine, demonstrating the industrial applicability of this sequence. google.com

Methodologies for Introducing the Methylsulfonyl Group

The methylsulfonyl group is a key functional group that imparts specific electronic and physical properties to the molecule. Its introduction can be achieved either by building it up from a simpler sulfur-containing precursor or by directly attaching the entire group.

Oxidation of Sulfanyl (Thioether) Precursors

A prevalent and efficient method for creating the methylsulfonyl group is the oxidation of a corresponding methylsulfanyl (methylthio) precursor. This two-step approach involves first synthesizing 4-bromo-3-(methylthio)pyridine, followed by its oxidation.

The oxidation of the thioether to the sulfone can be accomplished using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The choice of oxidant and reaction conditions allows for controlled oxidation, first to the sulfoxide (B87167) and then to the sulfone. This method is advantageous as it avoids the direct handling of potentially unstable sulfonylating agents and benefits from the ready availability of thioether precursors. The oxidation of p-bromophenyl methyl sulfide (B99878) to its corresponding sulfoxide and sulfone is a well-documented analogous transformation. orgsyn.org

Oxidizing AgentSubstrate TypeProductGeneral Observations
Hydrogen Peroxide (H₂O₂) / Tantalum CarbideSulfidesSulfoxidesHigh yields for sulfoxide formation. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) / Niobium CarbideSulfidesSulfonesEfficiently affords sulfones. organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)SulfidesSulfonesA common and effective reagent for sulfide to sulfone oxidation. organic-chemistry.org

Direct Sulfonylation Techniques on Pyridine Derivatives

Directly introducing a sulfonyl group onto a pyridine ring is less common than the oxidation route but offers a more direct pathway. This can involve the reaction of a pyridine derivative with a sulfonyl chloride. For instance, methods exist for the C-sulfonylation of 4-alkylpyridines using aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org This reaction proceeds through a formal C-H activation. However, applying this to a pre-brominated pyridine, such as 4-bromopyridine (B75155), requires specific activation, as the halogenated ring is electron-deficient. The synthesis of 4-bromopyridine-2-sulfonyl chloride from 4-bromopyridine indicates that direct sulfonylation at other positions is feasible, although this does not directly yield the 3-sulfonyl isomer. alfa-chemistry.com

Convergent Synthesis via Transition Metal-Catalyzed Cross-Coupling Reactions

Convergent synthetic strategies, particularly those employing transition metal-catalyzed cross-coupling reactions, provide powerful and flexible routes to complex molecules like this compound. These methods involve joining two pre-functionalized fragments.

For example, a Suzuki-Miyaura cross-coupling reaction could be envisioned. mdpi.comnih.gov This might involve coupling a 3-boronic acid or boronic ester derivative of 4-bromopyridine with a methylsulfonylating agent, or conversely, coupling a 4-bromo-3-(boronic acid)pyridine with a suitable partner. The Suzuki reaction is well-known for its tolerance of a wide variety of functional groups. mdpi.comumontreal.ca Another approach could be a Negishi coupling, reacting an organozinc reagent with an appropriate coupling partner. For instance, the deprotonation and transmetalation of 4-bromopyridine can generate a pyridylzinc reagent, which can then undergo palladium-mediated coupling. researchgate.net These cross-coupling reactions offer high efficiency and modularity, allowing for the late-stage introduction of one of the key functional groups.

Coupling ReactionCatalyst/ReagentsSubstratesProduct Type
Suzuki-MiyauraPd(PPh₃)₄ / K₃PO₄Aryl halides and Arylboronic acidsBiaryl compounds. mdpi.compsu.edu
NegishiPd catalystOrganozinc reagents and Organic halidesAryl-aryl or aryl-alkyl coupled products. researchgate.net

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental in contemporary organic synthesis for creating carbon-carbon bonds. nih.gov These methods are widely employed for their efficiency and tolerance of various functional groups.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a wide array of boronic acids. beilstein-journals.orgnih.govmdpi.com This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. nih.gov For the synthesis of analogues of this compound, this can involve coupling with various aryl or heteroaryl boronic acids. The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and selectivity. For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like K₃PO₄ in solvents such as toluene (B28343) or dioxane. mdpi.com

Stille Coupling:

The Stille coupling reaction provides a versatile method for C-C bond formation by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A significant advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org The reaction mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The reactivity of the organic halide in Stille coupling generally follows the order I > Br > OTf > Cl. nih.gov

Negishi Coupling:

The Negishi coupling reaction utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This method is distinguished by its high reactivity and functional group tolerance. organic-chemistry.orgnih.gov Organozinc reagents can be prepared from the corresponding organic halides, allowing for a one-pot synthesis. organic-chemistry.org The reaction is particularly useful for constructing biaryl compounds, including those containing heterocyclic rings. nih.govorgsyn.org The catalytic system often involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine (B1218219) ligand. nih.gov

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a staple in medicinal chemistry for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.org The reaction's success lies in its broad substrate scope and tolerance for various functional groups. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination of the aryl amine product. wikipedia.org The choice of phosphine ligand is critical to the reaction's efficiency, with bulky, electron-rich ligands often providing the best results. rsc.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods for forming C-N and C-O bonds. rsc.org These reactions are particularly useful for coupling aryl halides with amines, amides, and alcohols. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. These reactions can be advantageous in cases where palladium catalysts are ineffective or lead to undesired side reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes from Pre-functionalized Pyridines

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.govlibretexts.org In the context of pyridine chemistry, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The presence of a strong electron-withdrawing group, such as a methylsulfonyl group, further activates the ring towards SNAr. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov

Tandem and Multicomponent Reaction Sequences towards this compound Analogues

Tandem and multicomponent reactions offer a highly efficient approach to synthesizing complex molecules from simple starting materials in a single pot. These strategies are characterized by their atom economy and reduction of waste from intermediate workups and purifications. A tandem reaction involves two or more bond-forming transformations that occur sequentially without the need to isolate intermediates. For example, a hydrostannation/Stille cascade can be used to generate a vinyltin (B8441512) species in situ, which then undergoes a Stille coupling with an aryl halide. msu.edu Multicomponent reactions involve three or more reactants coming together in a single reaction vessel to form a product that incorporates portions of all the reactants. These advanced synthetic strategies are increasingly being applied to the synthesis of complex heterocyclic molecules, including analogues of this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Bromo 3 Methylsulfonyl Pyridine

Electrophilic Aromatic Substitution (EAS) on the Pyridine (B92270) Nucleus

Deactivating Effects of the Pyridine Nitrogen and Sulfonyl Group

The pyridine nitrogen atom exerts a strong deactivating effect on the aromatic ring towards electrophilic substitution. stackexchange.com Its high electronegativity withdraws electron density from the ring carbons through an inductive effect. stackexchange.com Furthermore, under the acidic conditions often required for EAS reactions like nitration and sulfonation, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. wikipedia.orgstackexchange.com This positive charge further deactivates the ring, making electrophilic attack even more difficult. stackexchange.com

The methylsulfonyl group (-SO₂CH₃) is also a powerful deactivating group. Its electron-withdrawing nature, both through inductive and resonance effects, significantly reduces the electron density of the pyridine ring. The presence of both the pyridine nitrogen and the methylsulfonyl group makes the pyridine nucleus in 4-bromo-3-(methylsulfonyl)pyridine highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution.

Regiochemical Considerations in Directed Electrophilic Functionalization

In electrophilic aromatic substitution of pyridine, the incoming electrophile generally prefers the 3-position (meta-position relative to the nitrogen). stackexchange.comscribd.com Attack at the 2- (ortho) or 4- (para) positions leads to resonance structures where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. stackexchange.com Meta-attack, however, avoids this destabilizing resonance contributor. stackexchange.com

In the case of this compound, the directing effects of the existing substituents must be considered. Both the bromine atom and the methylsulfonyl group are meta-directing groups in benzene (B151609) systems. However, in a pyridine ring, the overriding factor is the deactivating and meta-directing nature of the ring nitrogen itself. stackexchange.com Therefore, any potential electrophilic attack would be strongly directed away from the 2, 4, and 6 positions. Given that the 3 and 4 positions are already substituted, electrophilic attack on the unsubstituted positions of the pyridine ring in this compound would be extremely challenging and likely require highly specialized reaction conditions.

Recent studies have shown that the regioselectivity of functionalization on pyridine rings can be controlled. For example, the use of a B₃H₇ unit can mediate regioselective alkylation and acylation at the C-4 position of certain pyridine derivatives. nih.gov Additionally, the generation of 3,4-pyridyne intermediates allows for regioselective difunctionalization of the pyridine core. nih.gov

Chemo- and Regioselective Functional Group Interconversions

The presence of multiple functional groups in this compound allows for a variety of chemo- and regioselective functional group interconversions. The bromine atom at the 4-position is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. The selectivity of these reactions is typically high, targeting the C-Br bond.

The methylsulfonyl group is generally stable under many reaction conditions but can potentially be reduced to a methylthio group or removed under harsh reductive conditions. The pyridine nitrogen can be N-oxidized to the corresponding pyridine-N-oxide, which can alter the reactivity of the ring and facilitate certain substitution reactions. scribd.com

The table below summarizes potential chemo- and regioselective transformations for this compound.

Functional GroupPotential TransformationReagents/ConditionsExpected Outcome
4-Bromo Suzuki Cross-CouplingArylboronic acid, Pd catalyst, baseFormation of a new C-C bond at the 4-position.
4-Bromo Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., thiols, amines)Replacement of the bromine atom with the nucleophile.
3-Methylsulfonyl ReductionStrong reducing agents (e.g., LiAlH₄)Potential reduction to a methylthio group or cleavage of the C-S bond.
Pyridine Nitrogen N-OxidationPeracids (e.g., m-CPBA)Formation of this compound-N-oxide.

Strategic Utility As a Building Block in Advanced Organic Synthesis

Precursor for Diverse Pyridine-Containing Heterocyclic Systems

The presence of a bromine atom on the pyridine (B92270) ring of 4-Bromo-3-(methylsulfonyl)pyridine makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a multitude of more complex pyridine-containing heterocyclic systems. wikipedia.orgyoutube.com The electron-withdrawing nature of the methylsulfonyl group can further influence the reactivity of the C-Br bond, making it amenable to these transformations.

Key coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. youtube.comnih.govlibretexts.org This method is highly versatile for creating biaryl structures or introducing alkyl or alkenyl substituents at the 4-position of the pyridine ring. nih.govmdpi.com The reaction is known for its tolerance of a wide variety of functional groups. youtube.comnih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org Applying this to this compound would yield 4-amino-3-(methylsulfonyl)pyridine derivatives, which are important substructures in many biologically active molecules. The development of specialized bidentate phosphine (B1218219) ligands has expanded the scope of this reaction to include a vast range of amine coupling partners under relatively mild conditions. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, providing a direct route to alkynyl-substituted pyridines. These products are themselves valuable intermediates for further transformations, including the synthesis of more complex heterocyclic frameworks.

Heck Coupling: The palladium-catalyzed reaction with alkenes can introduce vinyl groups, which can then be used in subsequent cyclization or functionalization reactions. nih.gov

The strategic application of these reactions allows chemists to use this compound as a modular building block, systematically adding complexity and functionality to the pyridine core.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

Reaction Name Coupling Partner Bond Formed Resulting Structure
Suzuki-Miyaura Organoboron Compound (R-B(OH)₂) C-C 4-Aryl/Alkyl-3-(methylsulfonyl)pyridine
Buchwald-Hartwig Amine (R₂NH) C-N 4-Amino-3-(methylsulfonyl)pyridine
Sonogashira Terminal Alkyne (R-C≡CH) C-C (sp) 4-Alkynyl-3-(methylsulfonyl)pyridine
Heck Alkene (R-CH=CH₂) C-C (sp²) 4-Alkenyl-3-(methylsulfonyl)pyridine

Role in the Construction of Polycyclic Aromatic and Heteroaromatic Scaffolds

The functional handles on this compound make it a valuable starting material for synthesizing fused heterocyclic systems, such as pyrazolopyridines. mdpi.com Pyrazolo[3,4-b]pyridines, for instance, are formed by the fusion of pyrazole (B372694) and pyridine rings and are known for their significant biological activities. mdpi.comnih.gov Synthetic strategies often involve the annulation of a pyridine fragment onto an amino-substituted pyrazole ring. nih.gov

Alternatively, a common route to fused systems like pyrazolo[4,3-b]pyridines involves intramolecular nucleophilic aromatic substitution (SNAr). nih.gov A synthetic sequence could begin with the substitution of the bromine on this compound, followed by further modifications to introduce a nucleophilic group positioned to attack another site on the pyridine ring, inducing cyclization to form a new, fused ring. For example, methods have been developed for the one-pot synthesis of pyrazolo[4,3-b]pyridines from nitroaryl-substituted precursors via a Japp–Klingemann reaction followed by intramolecular SNAr. nih.gov

Furthermore, palladium-catalyzed intramolecular C-H arylation represents another powerful strategy for constructing polycyclic systems from appropriately substituted bromo-pyridines. acs.org This approach allows for the formation of new rings by creating a bond between the carbon that originally held the bromine and another C-H bond within the same molecule, leading to rigid, planar polycyclic scaffolds. rsc.org

Applications in Asymmetric Synthesis of Chiral Pyridine Derivatives

The synthesis of enantiomerically pure chiral pyridine derivatives is of great interest due to their prevalence in medicinal chemistry and their use as specialized ligands in asymmetric catalysis. acs.orgresearchgate.net While specific examples detailing the use of this compound in asymmetric synthesis are not extensively documented, its structure is amenable to established general strategies.

One major approach is the catalytic asymmetric transformation of prochiral alkenyl pyridines. researchgate.net This method often involves the activation of the pyridine substrate with a Lewis acid, followed by a nucleophilic addition reaction using a chiral catalyst, such as a copper-diphosphine complex. researchgate.net The functional groups on this compound could be elaborated into a suitable alkenyl side chain to enable such a transformation.

Another strategy involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the pyridine molecule to direct the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. The bromine atom or the sulfonyl group could potentially serve as attachment points or directing groups for such auxiliaries.

The development of chiral pyridine-based ligands is a significant area of research. These ligands, which often feature complex, three-dimensional structures, are crucial for achieving high stereoselectivity in metal-catalyzed reactions. acs.org The synthesis of these ligands frequently starts from simpler, functionalized pyridines, which are built up into more complex chiral structures. rsc.orgnih.gov this compound could serve as a valuable starting material in a multi-step synthesis of a novel chiral ligand, where the bromo and sulfonyl groups are replaced or transformed to build the final chiral scaffold.

Development of Novel Organocatalysts and Ligands from Pyridine Analogues

Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysis and, more recently, in the development of organocatalysts. researchgate.netontosight.aiwikipedia.org The nitrogen atom's lone pair of electrons allows it to coordinate effectively with metal centers, while substituents on the pyridine ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. researchgate.net

This compound serves as an excellent foundational scaffold for creating new ligands. The bromine atom can be readily replaced via cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, leading to the formation of bidentate or tridentate ligands. nih.govresearchgate.net For example, pyridinophane derivatives, which are macrocyclic ligands containing pyridine units, can be synthesized from functionalized pyridine precursors and are used to study the electronic and steric effects on metal centers. nih.gov

The development of organocatalysis has also opened new avenues for pyridine derivatives. nih.govacs.orgacs.org Chiral pyridines can function as Lewis bases to activate substrates in a variety of asymmetric transformations. acs.org The synthesis of sterically congested, helically chiral poly(methacrylate)s containing pyridyl N-oxide groups has been shown to produce effective macromolecular organocatalysts. acs.org The functional groups of this compound provide synthetic handles to incorporate it into such polymeric structures or other complex organic frameworks designed for catalysis. The electron-withdrawing methylsulfonyl group can significantly alter the basicity and coordinating ability of the pyridine nitrogen, a feature that can be exploited in catalyst design.

Table 2: Potential Roles of this compound in Catalyst/Ligand Synthesis

Application Area Synthetic Strategy Key Features of Precursor
Transition Metal Ligands Cross-coupling at C4-Br to add coordinating groups (e.g., -PPh₂, -NH₂) Reactive C-Br bond for functionalization
Pyridine nitrogen as primary coordination site
Methylsulfonyl group for electronic tuning
Organocatalysts Incorporation into larger chiral scaffolds or polymers Functional handles for synthetic elaboration
Pyridine core as a basic/coordinating element
Potential for electronic modification via sulfonyl group

Integration into Supramolecular Assemblies and Material Science Precursors

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.net Pyridine derivatives are excellent building blocks for supramolecular assemblies due to the ability of the aromatic ring to participate in π-π stacking interactions. nih.govrsc.orgarxiv.org

The structure of this compound is particularly well-suited for these applications. In addition to the π-stacking capabilities of the pyridine ring, the methylsulfonyl group is a potent hydrogen bond acceptor. sdu.dk This combination of functionalities allows for the formation of well-defined, multi-dimensional networks in the solid state. Studies of related bent-shaped pyridine derivatives have shown that substituents play a crucial role in directing the molecular packing and determining the resulting mesomorphic (liquid crystal) properties. rsc.org

In materials science, functionalized pyridines are precursors to organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The bromine atom on this compound provides a reactive site for polymerization or for coupling to other aromatic systems to create extended conjugated molecules with specific photophysical properties. The strong dipole moment and electron-withdrawing character of the methylsulfonyl group can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for designing efficient electronic materials. Furthermore, the ability of sulfonyl-containing aromatic compounds to form stable, cross-linked self-assembled monolayers (SAMs) upon irradiation suggests potential applications in surface modification and nanotechnology. oaepublish.com

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methylsulfonyl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can determine the geometry, energy, and various electronic properties of a compound like 4-Bromo-3-(methylsulfonyl)pyridine. researchgate.netnih.gov Such studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by calculations of electronic properties at that equilibrium structure. For substituted pyridines, DFT has been successfully used to analyze the effects of different functional groups on the electron density distribution and the geometry of the pyridine (B92270) ring. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and potentially the sulfonyl group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The LUMO is likely centered on the pyridine ring, influenced by the electron-withdrawing sulfonyl group and the bromine atom.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. ijcce.ac.ir A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir

FMO analysis for this compound would computationally determine the energies of these orbitals to predict its reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine This table is a hypothetical representation of data that would be generated from a DFT calculation.

Molecular Orbital Energy (eV) Description
HOMO -7.5 Likely localized on the pyridine ring and sulfonyl group.
LUMO -1.2 Likely distributed across the pyridine ring, influenced by substituents.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would likely reveal:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. These are the primary sites for interaction with electrophiles.

Positive Regions (Blue): Located around the hydrogen atoms and potentially near the carbon atom bonded to the bromine, indicating sites susceptible to nucleophilic attack.

This analysis provides a clear, visual guide to the molecule's reactivity, complementing the insights from FMO theory. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of entire reaction pathways, providing a step-by-step understanding of chemical transformations. nih.gov For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), researchers can calculate the energies of reactants, intermediates, transition states, and products. acs.org

Transition State Analysis is the process of identifying the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy of the reaction, which is a key factor in reaction kinetics. DFT calculations are frequently used to locate transition state structures and compute their energies. nih.gov For sulfonylpyridines, studies have shown that reactions can proceed through a two-step mechanism involving a stable Meisenheimer complex intermediate. nih.gov Modeling this pathway for this compound would clarify its reactivity in SNAr reactions, which are characteristic of heteroaryl sulfones. nih.govacs.org

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In substituted pyridines, the positions of the substituents heavily influence where a reaction will take place. For this compound, a key question is whether an incoming nucleophile would preferentially attack the carbon bearing the bromine (C4) or another position on the ring.

Computational models can predict regioselectivity by comparing the activation energies for attack at different sites. The pathway with the lower activation energy will be the favored one. Factors such as steric hindrance and the electronic influence of the methylsulfonyl group and bromine atom are critical. The electron-withdrawing nature of the sulfonyl group is expected to activate the pyridine ring for nucleophilic attack.

Non-Covalent Interactions and Intermolecular Forces Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the solid-state structure and physical properties of a compound. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions in a crystal lattice.

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii (appearing as red spots on the surface), indicating significant interactions. For this compound, this analysis would identify and characterize interactions involving the sulfonyl oxygen atoms, the pyridine nitrogen, the bromine atom, and various hydrogen atoms, providing a detailed picture of the crystal packing.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Pyridine
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

Advanced Spectroscopic Approaches for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 4-bromo-3-(methylsulfonyl)pyridine.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The pyridine (B92270) ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, three distinct aromatic proton signals are anticipated. The proton at C2 will likely be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atom and the sulfonyl group. The proton at C6 will be influenced by the adjacent nitrogen and the bromine atom, while the proton at C5 will be affected by the adjacent bromine and sulfonyl groups. The methyl protons of the SO₂CH₃ group will appear as a singlet in the upfield region (around δ 3.0-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. libretexts.org Aromatic carbons in pyridine derivatives typically resonate between δ 120-160 ppm. oregonstate.edu The carbon atoms attached to the bromine (C4) and the sulfonyl group (C3) will have their chemical shifts significantly influenced by these substituents. The C2 and C6 carbons, adjacent to the nitrogen, will also show characteristic downfield shifts. libretexts.org The methyl carbon of the sulfonyl group is expected to have a chemical shift in the range of δ 40-45 ppm.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H28.8 - 9.0-
H57.8 - 8.0-
H68.6 - 8.8-
CH₃3.2 - 3.440 - 45
C2-150 - 155
C3-135 - 140
C4-120 - 125
C5-125 - 130
C6-148 - 152
Note: These are predicted values based on substituent effects on pyridine and have not been experimentally verified for this compound.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen in substituted pyridines is sensitive to the nature and position of the substituents. scispace.comresearchgate.net For this compound, the electron-withdrawing nature of both the bromo and methylsulfonyl groups is expected to deshield the nitrogen atom, resulting in a downfield chemical shift compared to unsubstituted pyridine. mdpi.com The typical range for pyridine nitrogen chemical shifts is broad, but a significant downfield shift would be indicative of the electron-deficient nature of the ring. researchgate.netacs.org

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the vicinal protons on the pyridine ring (H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C5, and C6 based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. For a relatively rigid molecule like this compound, NOESY can help to confirm the substitution pattern by showing through-space interactions between, for example, the methyl protons and the proton at C2.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₆H₆BrNO₂S), the expected exact mass would be approximately 234.94 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, which is a clear indicator of a monobrominated compound. youtube.com

The fragmentation of this compound under electron ionization would likely involve the loss of the methyl group from the sulfonyl moiety (M-15), loss of SO₂ (M-64), and cleavage of the C-S bond. The pyridine ring itself is relatively stable, but fragmentation can occur through the loss of HCN or other small neutral molecules. nist.gov

Fragment Expected m/z Significance
[C₆H₆BrNO₂S]⁺~235/237Molecular ion (M/M+2)
[C₅H₃BrNO₂S]⁺~220/222Loss of methyl radical (M-15)
[C₆H₆BrN]⁺~171/173Loss of SO₂
[C₅H₃N]⁺~77Loss of Br and SO₂CH₃
Note: The m/z values are approximate and depend on the specific isotope.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Sulfonyl Group Vibrations: The methylsulfonyl group will exhibit characteristic strong stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. elixirpublishers.com The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 600 and 500 cm⁻¹.

Methyl Group Vibrations: The methyl group will show C-H stretching vibrations around 2960 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹.

The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis due to their different selection rules. mdpi.com

X-ray Crystallography for Precise Solid-State Structure Determination of Adducts and Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives or adducts can provide definitive proof of its molecular structure in the solid state. mdpi.com This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, confirming the substitution pattern and providing insights into the conformation of the sulfonyl group relative to the pyridine ring. Such data is invaluable for validating theoretical calculations and for understanding the molecule's packing in a crystal lattice.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Modern spectroscopic methods allow for the real-time monitoring of chemical reactions, providing crucial mechanistic information. wiley.com Techniques such as in situ NMR and IR spectroscopy can be employed to follow the progress of reactions involving this compound. For example, in a nucleophilic aromatic substitution reaction, one could monitor the disappearance of the starting material's signals and the appearance of the product's signals over time. acs.org This allows for the determination of reaction kinetics and the identification of any transient intermediates, leading to a deeper understanding of the reaction mechanism.

Synthesis and Functionalization of Novel Derivatives and Analogues of 4 Bromo 3 Methylsulfonyl Pyridine

Systematic Variation of the Halogen Moiety for Diverse Reactivity

The bromine atom in 4-bromo-3-(methylsulfonyl)pyridine is a key functional group that can be readily replaced by other halogens to modulate the reactivity of the molecule. This halogen exchange, often referred to as a Finkelstein reaction, allows for the synthesis of iodo, chloro, and fluoro analogues, each offering distinct advantages in subsequent cross-coupling reactions.

Halogen exchange reactions are typically performed under metal-mediated conditions. For instance, the conversion of aryl bromides to the more reactive aryl iodides can be achieved using nickel or palladium catalysts in the presence of an iodide source. This in-situ generation of aryl iodides can facilitate subsequent reactions like Heck or Sonogashira couplings. Copper-catalyzed domino halogen exchange/cyanation reactions have also been developed, where an aryl bromide is converted to its more reactive iodinated derivative before cyanation.

Furthermore, methods for performing bromine-metal exchange on bromoheterocycles under non-cryogenic conditions have been developed. mdpi.com The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for this purpose, overcoming issues of intermolecular quenching often seen with alkyllithium reagents alone. mdpi.com

The following table summarizes the different halogen exchange reactions applicable to this compound:

Starting MaterialReagentsProductReaction Type
This compoundKI, Ni or Pd catalyst4-Iodo-3-(methylsulfonyl)pyridineFinkelstein Reaction
This compoundCuI, NaN34-Azido-3-(methylsulfonyl)pyridineNucleophilic Substitution
This compoundi-PrMgCl, n-BuLi, then electrophileFunctionalized Pyridine (B92270)Halogen-Metal Exchange

Modifications and Derivatizations of the Methylsulfonyl Group

The methylsulfonyl group in this compound is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. While the sulfonyl group itself is generally stable, its replacement by various nucleophiles can lead to a diverse range of derivatives.

Kinetic studies have shown that the methylsulfonyl group in substituted pyridines is readily replaced by nucleophiles like the methoxide (B1231860) ion. rsc.org In some cases, the methylsulfonyl compound can be significantly more reactive than its chloro-analogue. rsc.org This high reactivity allows for the introduction of a variety of functional groups at the 3-position of the pyridine ring.

The synthesis of pyridyl sulfones can be achieved through several routes, including the metal-catalyzed coupling of sulfinate salts with halopyridines or the oxidation of the corresponding sulfides. nih.gov For instance, 4-bromo-3-(methylsulfanyl)pyridine (B1378344) can be oxidized to 4-bromo-3-(methylsulfinyl)pyridine, and subsequently to this compound. The methylsulfinyl group can also be displaced by nucleophiles, providing another avenue for functionalization. thieme-connect.de

PrecursorReagentProductTransformation
4-Bromo-3-(methylsulfanyl)pyridinem-CPBA4-Bromo-3-(methylsulfinyl)pyridineOxidation
4-Bromo-3-(methylsulfinyl)pyridinem-CPBAThis compoundOxidation
This compoundNaOMe4-Bromo-3-methoxypyridineNucleophilic Substitution
4-Bromo-3-(methylsulfinyl)pyridineVarious NucleophilesFunctionalized PyridinesNucleophilic Displacement

Introduction of Additional Functional Groups on the Pyridine Ring

The pyridine ring of this compound can be further functionalized to introduce additional chemical diversity. Direct C-H functionalization of pyridines is a growing area of research, aiming to avoid the need for pre-functionalized precursors. rsc.org

Suzuki cross-coupling reactions are a powerful tool for introducing aryl or heteroaryl substituents. mdpi.com For example, this compound can be coupled with various boronic acids in the presence of a palladium catalyst to yield biaryl derivatives. nih.govresearchgate.net

The introduction of amino groups can be achieved through reactions like the Chichibabin amination, although this typically occurs at the 2- or 6-positions. youtube.com For the synthesis of specific isomers, a multi-step sequence involving reduction of a nitro group to an amine, followed by diazotization and substitution, can be employed. google.com

Synthesis of Pyridine N-Oxide Derivatives and their Enhanced Reactivity

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation significantly alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. scripps.eduarkat-usa.org Pyridine N-oxides can be synthesized by reacting the parent pyridine with oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

The presence of the N-oxide functionality enhances the reactivity of the pyridine ring towards direct arylation. orgsyn.org For example, palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides can be achieved in the presence of a phosphine (B1218219) ligand and a base. orgsyn.org The resulting aryl-pyridine N-oxides can then be deoxygenated to afford the corresponding 2-arylpyridines. orgsyn.org

Furthermore, pyridine N-oxides can be used in photochemical reactions. For instance, in concert with trifluoroacetic anhydride, they can promote high-yielding and scalable trifluoromethylation reactions. nih.gov

Structural Diversity through Parallel Synthesis and Library Generation from this compound

The versatile reactivity of this compound makes it an ideal scaffold for the generation of chemical libraries through parallel synthesis. By systematically varying the substituents at the 4-position (via halogen exchange and subsequent cross-coupling) and the 3-position (via modification or replacement of the methylsulfonyl group), a large number of diverse analogues can be rapidly synthesized.

For example, a library of compounds could be generated by first performing a halogen exchange on this compound to create iodo and chloro analogues. These halogenated pyridines could then be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a diverse set of boronic acids, alkynes, and amines.

Simultaneously, the methylsulfonyl group could be targeted for modification. A subset of the initial halogenated pyridines could undergo nucleophilic substitution of the methylsulfonyl group with a library of nucleophiles (e.g., alcohols, thiols, amines). This combinatorial approach would lead to the rapid generation of a large and structurally diverse library of novel pyridine derivatives.

The following table outlines a potential parallel synthesis strategy:

ScaffoldReaction 1 (Position 4)Reagent Set A (Boronic Acids)Reaction 2 (Position 3)Reagent Set B (Nucleophiles)
This compoundSuzuki CouplingArylboronic acids, Heteroarylboronic acidsNucleophilic SubstitutionAlcohols, Thiols, Amines
4-Iodo-3-(methylsulfonyl)pyridineSonogashira CouplingTerminal Alkynes--
4-Chloro-3-(methylsulfonyl)pyridineBuchwald-Hartwig AminationPrimary and Secondary Amines--

This systematic approach to diversification is crucial in drug discovery and materials science for the efficient exploration of chemical space and the identification of compounds with desired properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-(methylsulfonyl)pyridine, and how can purity be maximized?

  • Methodology :

  • Nucleophilic substitution : Start with 3-hydroxypyridine derivatives, introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
  • Halogenation : Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeCl₃) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical techniques :

  • NMR : ¹H NMR (DMSO-d₆) should show a deshielded pyridine proton (δ 8.5–9.0 ppm for H-2/H-6) and a singlet for the methylsulfonyl group (δ 3.1–3.3 ppm). ¹³C NMR will confirm the bromine (C-Br, δ ~110 ppm) and sulfonyl (SO₂, δ ~45 ppm) substituents .
  • Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 250 (C₆H₅BrNO₂S) with isotopic peaks characteristic of bromine .

Q. What solvents and reaction conditions are compatible with this compound in cross-coupling reactions?

  • Compatibility :

  • Solvents : Use polar aprotic solvents (DMF, THF) for Suzuki-Miyaura couplings. Avoid protic solvents (e.g., methanol) to prevent nucleophilic displacement of bromine .
  • Catalysts : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos for Buchwald-Hartwig amination. Reaction temperatures: 80–100°C .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic and steric properties of the pyridine ring in catalytic applications?

  • Electronic effects :

  • The electron-withdrawing sulfonyl group deactivates the pyridine ring, reducing reactivity in electrophilic substitutions but enhancing stability in nucleophilic aromatic substitutions (e.g., SNAr).
  • DFT calculations show increased positive charge at C-4 due to resonance effects, favoring cross-coupling at this position .
    • Steric effects :
  • The methylsulfonyl group introduces moderate steric hindrance, which can be quantified using Tolman’s cone angle (≈130°). This affects ligand-metal coordination in catalytic systems .

Q. What strategies mitigate side reactions (e.g., dearomatization) during functionalization of this compound?

  • Mitigation approaches :

  • Temperature control : Maintain reactions below 80°C to suppress thermal dearomatization pathways observed in similar bromopyridines .
  • Protecting groups : Temporarily protect the sulfonyl group (e.g., as a tert-butyldimethylsilyl ether) during harsh conditions .
  • Additives : Use radical scavengers (e.g., BHT) to inhibit unwanted radical-mediated side reactions .

Q. How can contradictory data on reaction yields in Pd-mediated couplings be resolved?

  • Troubleshooting :

  • Catalyst screening : Test alternative catalysts (e.g., Pd(OAc)₂ with SPhos) to address ligand-dependent activity variations .
  • Substrate purity : Ensure bromopyridine is free of trace metals (e.g., via chelation with EDTA) that poison catalysts .
  • Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediate decomposition pathways .

Q. What are the applications of this compound in designing bioactive molecules?

  • Case studies :

  • Kinase inhibitors : The sulfonyl group mimics phosphate-binding motifs in ATP-binding pockets. Bromine serves as a handle for late-stage diversification .
  • Antimicrobial agents : Derivatives with 4-aryl substituents (via Suzuki coupling) show MIC values <1 µg/mL against Gram-positive pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.